molecular formula C34H62Si4 B12620594 [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 919364-36-6

[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)

Cat. No.: B12620594
CAS No.: 919364-36-6
M. Wt: 583.2 g/mol
InChI Key: KAQSJZZLLCZEFD-UHFFFAOYSA-N
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Description

[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound It features a phenylene core substituted with tri(propan-2-yl)silyl groups and ethyne-2,1-diyl linkages, capped with trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves multiple steps. One common approach is the coupling of a phenylene derivative with tri(propan-2-yl)silyl groups, followed by the introduction of ethyne-2,1-diyl linkages and capping with trimethylsilane groups. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and intermediates.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce silane derivatives.

    Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength.

Biology

The compound’s potential biological applications are being explored, particularly in the development of novel drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery and controlled release applications.

Medicine

In medicine, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) is being investigated for its potential use in imaging and diagnostic techniques. Its unique chemical properties allow for the development of contrast agents that can improve the accuracy of medical imaging.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as high-performance coatings and adhesives. Its ability to enhance the properties of these materials makes it valuable in various applications, including aerospace and electronics.

Mechanism of Action

The mechanism of action of [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The ethyne-2,1-diyl linkages and trimethylsilane groups play a crucial role in these interactions, providing stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)
  • [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)

Uniqueness

Compared to similar compounds, [{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane) stands out due to its unique combination of tri(propan-2-yl)silyl groups and ethyne-2,1-diyl linkages. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications. Additionally, its ability to form stable complexes with biomolecules sets it apart from other organosilicon compounds, offering unique advantages in biological and medical applications.

Properties

CAS No.

919364-36-6

Molecular Formula

C34H62Si4

Molecular Weight

583.2 g/mol

IUPAC Name

trimethyl-[2-[4-(2-trimethylsilylethynyl)-2,5-bis[tri(propan-2-yl)silyl]phenyl]ethynyl]silane

InChI

InChI=1S/C34H62Si4/c1-25(2)37(26(3)4,27(5)6)33-23-32(20-22-36(16,17)18)34(24-31(33)19-21-35(13,14)15)38(28(7)8,29(9)10)30(11)12/h23-30H,1-18H3

InChI Key

KAQSJZZLLCZEFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC(=C(C=C1C#C[Si](C)(C)C)[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C)(C(C)C)C(C)C

Origin of Product

United States

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